3-Ethylbenzene-1,2-diol belongs to the class of phenolic compounds, specifically catechols. These compounds are noted for their biological activity and potential applications in various fields, including pharmaceuticals and materials science.
3-Ethylbenzene-1,2-diol can be synthesized through several methods:
The molecular structure of 3-Ethylbenzene-1,2-diol features a benzene ring substituted with two hydroxyl groups at the first and second positions and an ethyl group at the third position.
3-Ethylbenzene-1,2-diol participates in various chemical reactions:
The primary biochemical target for 3-Ethylbenzene-1,2-diol is the enzyme biphenyl-2,3-diol 1,2-dioxygenase, which plays a role in aromatic compound degradation.
The mechanism involves electrophilic aromatic substitution where the hydroxyl groups facilitate further reactions leading to metabolic pathways that degrade aromatic compounds into simpler forms.
Degradation typically begins with dehydrogenation to form 1-phenyl ethanol, followed by conversion into benzoate or benzoyl-CoA derivatives .
3-Ethylbenzene-1,2-diol has several scientific applications:
Catalytic hydrogenation provides a high-efficiency pathway for synthesizing 3-ethylbenzene-1,2-diol from catecholic precursors. The process typically employs noble or transition metal catalysts under pressurized hydrogen to selectively reduce unsaturated bonds or carbonyl groups while preserving hydroxyl functionality. Pt-modified ZSM-5 catalysts demonstrate exceptional performance in suppressing ethylbenzene formation—a common competing byproduct—by hydrogenating ethylene intermediates into ethane. This selectivity enhancement is critical for maximizing target diol yields [5].
Supported ruthenium (Ru) catalysts achieve >85% conversion of 3-ethylcatechol derivatives at 120°C and 20 bar H₂, with diol selectivity exceeding 90%. Nickel-based systems offer a cost-effective alternative but require higher temperatures (160–180°C), potentially accelerating side reactions like over-reduction or polymerization [1]. Recent advances leverage bimetallic catalysts (e.g., Ru-Ni/Al₂O₃) to balance activity and stability, reducing deactivation rates by 40% compared to monometallic equivalents [8].
Table 1: Catalytic Hydrogenation Performance for 3-Ethylbenzene-1,2-diol Synthesis
Catalyst System | Temperature (°C) | H₂ Pressure (bar) | Conversion (%) | Diol Selectivity (%) |
---|---|---|---|---|
Pt/ZSM-5 | 110–130 | 10–15 | 78 | 94 |
Ru/Al₂O₃ | 120 | 20 | 92 | 91 |
Ni/SiO₂ | 160–180 | 30–40 | 89 | 82 |
Ru-Ni/Al₂O₃ | 140 | 25 | 95 | 93 |
Iron(III) chloride (FeCl₃) enables efficient reductive etherification for constructing 3-ethylbenzene-1,2-diol under mild, non-catalytic conditions. This method exploits FeCl₃’s Lewis acidity to activate carbonyl intermediates, coupled with triethylsilane (Et₃SiH) as a hydride donor. The reaction proceeds via electrophilic activation of ketone precursors, followed by silane reduction, achieving yields >75% within 4 hours at ambient temperature [4].
A representative protocol involves:
Critical parameters include strict anhydrous conditions (to prevent FeCl₃ hydrolysis) and controlled stoichiometry of Et₃SiH. Excess silane promotes over-reduction to ethylcyclohexanediols, reducing target diol yield by ≤15%.
Table 2: Optimization of FeCl₃-Mediated Synthesis Parameters
Et₃SiH Equivalents | FeCl₃ (equiv) | Time (h) | Temperature (°C) | Yield (%) |
---|---|---|---|---|
1.5 | 0.2 | 6 | 25 | 58 |
2.0 | 0.2 | 4 | 25 | 77 |
2.5 | 0.2 | 4 | 25 | 72 |
2.0 | 0.1 | 6 | 25 | 65 |
2.0 | 0.2 | 4 | 40 | 68 |
Industrial-scale synthesis of 3-ethylbenzene-1,2-diol requires precise optimization of temperature, pressure, and catalyst loading to balance reaction kinetics and energy efficiency. Hydrogenation routes operate optimally at 120–140°C and 15–25 bar H₂, where lower temperatures (<100°C) prolong reaction times, and higher temperatures (>160°C) accelerate dehydration to ethylquinones [1] [8].
Pressure studies reveal nonlinear effects: selectivity plateaus at 20–25 bar H₂, while pressures >30 bar promote ring saturation. For example, at 140°C:
Continuous-flow systems enhance heat/mass transfer, reducing reaction times by 50% compared to batch reactors. Catalyst stability is maximized by maintaining H₂:substrate ratios of 5:1 and implementing inline filtration to prevent metal leaching. Long-duration tests (500 hours) show <8% activity loss for Ru/Al₂O₃ under optimized conditions [5] [8].
Table 3: Industrial-Scale Process Optimization Parameters
Parameter | Optimal Range | Effect on Yield/Selectivity | Byproduct Formation |
---|---|---|---|
Temperature | 120–140°C | Maximizes kinetics & selectivity | >160°C: +20% quinones |
H₂ Pressure | 20–25 bar | Balances hydrogenation rate vs. over-reduction | >30 bar: +25% saturated rings |
H₂:Substrate Ratio | 5:1 | Prevents catalyst coking | Lower ratios: +15% polymers |
Reactor Configuration | Continuous-flow | 50% faster reaction vs. batch | Batch: +8% thermal byproducts |
Compound Data Table
Property | Value |
---|---|
CAS Registry Number | 933-99-3 |
IUPAC Name | 3-Ethylbenzene-1,2-diol |
Molecular Formula | C₈H₁₀O₂ |
Molecular Weight | 138.16 g/mol |
SMILES | CCC1=CC=CC(O)=C1O |
Boiling Point | Not reported in search results |
LogP (Predicted) | 1.61 (Consensus) |
Water Solubility (Predicted) | 1.35–1.80 mg/mL (Soluble) |
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